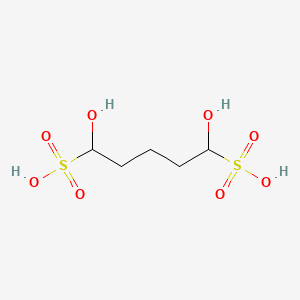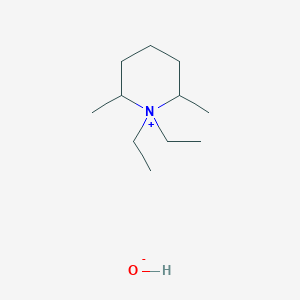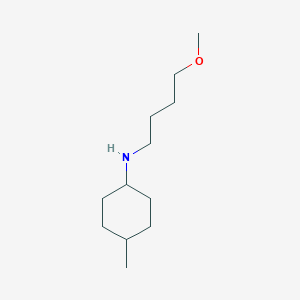![molecular formula C8H6BBrN2O2S B12091066 Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- CAS No. 2225174-71-8](/img/structure/B12091066.png)
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromo group and a thiazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions, often using bromine or N-bromosuccinimide as the brominating agents.
Attachment of the Thiazole Ring: The thiazole ring is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acid derivatives.
Formation of the Boronic Acid Group: The boronic acid group is introduced through the reaction of the pyridine derivative with a boronic ester, followed by hydrolysis to yield the final boronic acid compound.
Industrial Production Methods
Industrial production of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and aryl or vinyl halides.
Major Products
The major products formed from these reactions include boronic esters, hydrogenated derivatives, substituted pyridine derivatives, and biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the compound’s ability to participate in coupling reactions allows it to be incorporated into larger molecular structures, enhancing its utility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl ring instead of a pyridine ring.
2-Bromo-4-pyridineboronic Acid: Similar structure but lacks the thiazole ring.
Thiazole-4-boronic Acid: Contains a thiazole ring but lacks the pyridine and bromo substituents.
Uniqueness
Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- is unique due to its combination of a boronic acid group, a bromo-substituted pyridine ring, and a thiazole ring. This unique structure imparts distinct reactivity and makes it a versatile reagent in various chemical transformations. Its ability to participate in multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2225174-71-8 |
|---|---|
Molekularformel |
C8H6BBrN2O2S |
Molekulargewicht |
284.93 g/mol |
IUPAC-Name |
[2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H |
InChI-Schlüssel |
RXQUCMOLKMODJB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)









![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)



